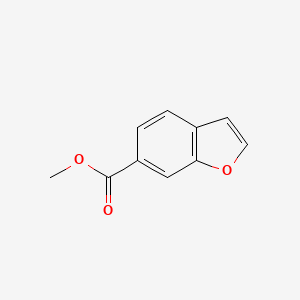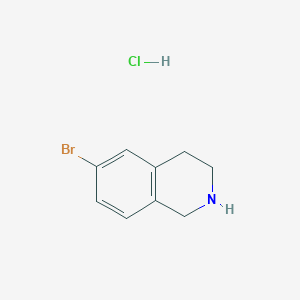
2-(Piperidin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)aniline is an organic compound that features both a piperidine ring and an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure, which combines the properties of both piperidine and aniline. Piperidine is a six-membered heterocyclic amine, while aniline is an aromatic amine. The combination of these two functional groups in a single molecule provides a versatile scaffold for the synthesis of various biologically active compounds.
Mecanismo De Acción
Target of Action
2-(Piperidin-4-yl)aniline is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets . These effects can lead to downstream effects that contribute to the compound’s therapeutic effects .
Pharmacokinetics
These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of piperidine derivatives can vary widely, depending on the specific derivative and its targets . These effects can contribute to the compound’s therapeutic effects .
Action Environment
Various factors, such as ph, temperature, and the presence of other compounds, can influence the action of pharmaceutical compounds .
Análisis Bioquímico
Biochemical Properties
2-(Piperidin-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins . This binding can lead to the inhibition or activation of enzymes, resulting in changes in gene expression. For example, this compound has been shown to inhibit certain kinases, which play a critical role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, including those related to energy production and detoxification . By modulating these pathways, this compound can impact overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can interact with key biomolecules and influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for the large-scale synthesis of this compound with high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Employed in the production of dyes, polymers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aniline moiety.
Aniline: An aromatic amine without the piperidine ring.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
2-(Piperidin-4-yl)aniline is unique due to the presence of both the piperidine ring and the aniline moiety in a single molecule. This dual functionality provides a versatile scaffold for the synthesis of a wide range of biologically active compounds, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
255050-94-3 |
|---|---|
Fórmula molecular |
C11H17ClN2 |
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
2-piperidin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H |
Clave InChI |
RTQPKFPPBXJYTR-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2N |
SMILES canónico |
C1CNCCC1C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)








![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)
